![molecular formula C24H26O4 B14246458 1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene CAS No. 382595-15-5](/img/structure/B14246458.png)
1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,5-Dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of multiple methoxy groups and methyl groups attached to a benzene ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the core benzene ring structure through a series of Friedel-Crafts alkylation reactions.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Attachment of methyl groups: Methyl groups are attached through alkylation reactions using methylating agents like methyl chloride or methyl bromide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[4-(2,5-Dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups can be replaced by other substituents using reagents like halogens or nitro compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(2,5-Dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
1-[4-(2,5-Dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-methylamphetamine: Known for its psychoactive properties, this compound shares structural similarities but differs in its biological effects and applications.
4-Methyl-2,5-dimethoxyamphetamine: Another related compound with distinct pharmacological properties and uses.
2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol:
The uniqueness of this compound lies in its specific arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
382595-15-5 |
|---|---|
Fórmula molecular |
C24H26O4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene |
InChI |
InChI=1S/C24H26O4/c1-15-11-23(27-5)19(13-21(15)25-3)17-7-9-18(10-8-17)20-14-22(26-4)16(2)12-24(20)28-6/h7-14H,1-6H3 |
Clave InChI |
WKFUMPKLRHUNPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)C2=CC=C(C=C2)C3=C(C=C(C(=C3)OC)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


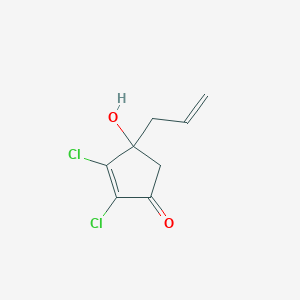
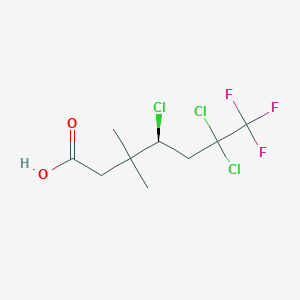
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
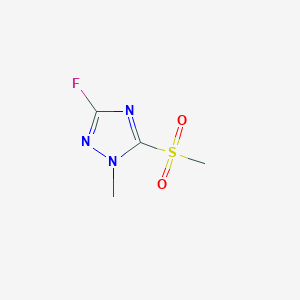
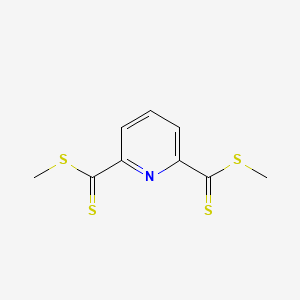
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

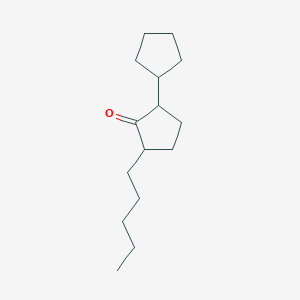
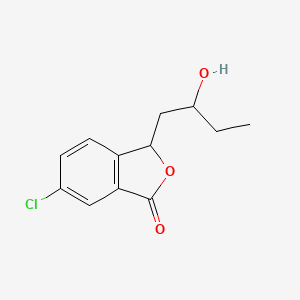
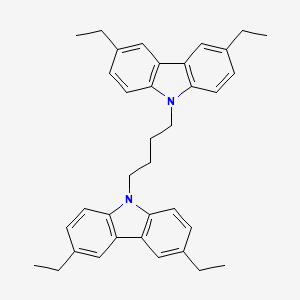
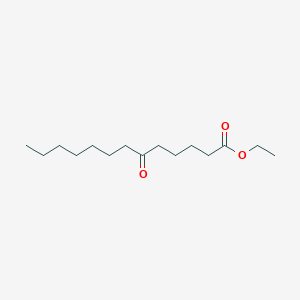
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
